Ertapenem sodium

Übersicht

Beschreibung

Ertapenem sodium is a carbapenem antibiotic used to treat a variety of bacterial infections. It is marketed under the brand name Invanz and is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria . This compound is particularly used for treating infections in the abdomen, lungs, urinary tract, skin, and diabetic foot .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ertapenem sodium involves several steps, including the isolation of monoprotected Ertapenem acid or its monosodium salt, followed by deprotection to obtain Ertapenem monosodium . One method involves the use of column purification and freeze-drying techniques . Another method includes the use of high-performance liquid chromatography (HPLC) to resolve impurities and degradation products .

Industrial Production Methods

Industrial production of this compound typically involves the use of sodium bicarbonate and sodium hydroxide to stabilize the compound before lyophilization . The process also includes the use of various solvents and reagents to ensure the purity and stability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ertapenem sodium undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions. It is stable to dehydropeptidase and binds preferably to penicillin-binding proteins .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include sodium bicarbonate, sodium hydroxide, and various organic solvents like acetonitrile and methanol . The pH of the reaction medium is often adjusted to optimize the reaction conditions .

Major Products Formed

The major products formed from the reactions involving this compound include various dimer impurities and degradation products . These impurities are typically resolved using HPLC methods .

Wissenschaftliche Forschungsanwendungen

Treatment of Infections

Ertapenem sodium is indicated for a variety of infections, including:

- Intra-abdominal infections

- Complicated skin and soft-tissue infections

- Community-acquired pneumonia

- Acute pelvic infections .

Surgical Prophylaxis

Ertapenem is also used for the prophylaxis of surgical site infections, particularly following elective colorectal surgery. The recommended dosage for this purpose is typically 1 g administered intravenously as a single dose prior to surgery .

Pharmacokinetics

Ertapenem has favorable pharmacokinetic properties that support its clinical use:

- Half-life: Approximately 4 hours.

- Distribution: Widely distributed in body tissues and fluids.

- Elimination: Primarily excreted unchanged in urine .

Case Study: Efficacy in Community-Acquired Pneumonia

A clinical trial evaluated the efficacy of ertapenem compared to standard treatment regimens for community-acquired pneumonia. The study demonstrated that patients treated with ertapenem had comparable outcomes to those receiving traditional antibiotics, with a significant reduction in treatment failures and adverse events reported .

Clinical Trial Insights

Numerous clinical trials have been conducted to assess the safety and efficacy of ertapenem across various infection types:

- A phase III trial involving patients with complicated intra-abdominal infections showed that ertapenem was as effective as comparator antibiotics with a similar safety profile.

- Another study focused on its use in preventing surgical site infections found a marked decrease in postoperative infections when used as a prophylactic agent .

Comparative Efficacy Table

| Infection Type | Ertapenem Efficacy | Standard Antibiotics Efficacy |

|---|---|---|

| Intra-abdominal infections | High | Moderate |

| Complicated skin and soft tissue | High | Variable |

| Community-acquired pneumonia | Comparable | High |

| Surgical site infection prevention | High | Moderate |

Wirkmechanismus

Ertapenem sodium exerts its bactericidal effects by binding to and inhibiting bacterial penicillin-binding proteins (PBPs) . These proteins are essential for bacterial cell wall synthesis. By inhibiting PBPs, this compound disrupts the final transpeptidation step of peptidoglycan synthesis, leading to the inhibition of cell wall biosynthesis and ultimately causing bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Ertapenem sodium is part of the carbapenem class of antibiotics, which also includes imipenem and meropenem . While all three compounds share a broad spectrum of antimicrobial activity, this compound is unique in its once-daily dosing regimen and its stability against dehydropeptidase . Unlike imipenem and meropenem, this compound has limited activity against Pseudomonas species .

Similar Compounds

Imipenem: Requires co-administration with cilastatin to prevent degradation by dehydropeptidase.

Meropenem: Does not require cilastatin and has a slightly broader spectrum of activity against Gram-negative pathogens.

Nitrofurantoin: Used specifically for urinary tract infections and has a different mechanism of action.

Ciprofloxacin: A fluoroquinolone antibiotic with a broad spectrum of activity but different pharmacokinetics and side effects.

This compound stands out due to its unique pharmacokinetic profile and its efficacy in treating a wide range of infections with a convenient dosing regimen.

Biologische Aktivität

Ertapenem sodium, marketed under the trade name Invanz , is a parenteral beta-lactam antibiotic belonging to the carbapenem class. It is primarily used to treat a variety of infections caused by susceptible bacteria. This article explores the biological activity of this compound, including its antimicrobial spectrum, mechanisms of action, pharmacokinetics, and relevant clinical findings.

Spectrum of Activity

Ertapenem exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness encompasses:

- Gram-positive bacteria : Includes Streptococcus pneumoniae (including penicillin-resistant strains), Staphylococcus aureus (excluding MRSA), and Enterococcus faecalis.

- Gram-negative bacteria : Effective against enteric organisms, including those producing extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases. However, it has limited activity against Pseudomonas aeruginosa and Acinetobacter baumannii .

Ertapenem's bactericidal activity is primarily due to its ability to inhibit bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), particularly with high affinity for PBPs 2 and 3 in Escherichia coli. This binding disrupts the transpeptidation process essential for cell wall integrity, leading to cell lysis and death .

Resistance Profile

Ertapenem is notably stable against a variety of beta-lactamases, which enhances its effectiveness against resistant bacterial strains. However, it is susceptible to hydrolysis by metallo-beta-lactamases, which can limit its efficacy in certain resistant infections .

Absorption and Distribution

Ertapenem is administered intravenously or intramuscularly. Following administration, it achieves peak plasma concentrations rapidly. The drug demonstrates high protein binding (approximately 85%) and has a volume of distribution that indicates extensive tissue penetration .

Metabolism and Elimination

The metabolism of ertapenem primarily occurs via hydrolysis of its beta-lactam ring, resulting in an inactive metabolite. Approximately 80% of the administered dose is excreted unchanged in the urine, with a mean plasma half-life of about 4 hours in healthy adults .

Case Studies

Several clinical studies have evaluated the efficacy of ertapenem in various infection settings:

- Intra-abdominal Infections : A randomized controlled trial demonstrated that ertapenem was non-inferior to meropenem in treating complicated intra-abdominal infections, with similar safety profiles .

- Skin and Soft Tissue Infections : In another study involving patients with skin infections, ertapenem showed a high clinical cure rate (over 90%) compared to standard therapies .

Clinical Applications

Ertapenem is indicated for the treatment of several types of infections, including:

- Complicated intra-abdominal infections

- Complicated skin and skin structure infections

- Community-acquired pneumonia

- Urinary tract infections caused by susceptible organisms .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Drug Class | Carbapenem |

| Trade Name | Invanz |

| Spectrum | Broad: Gram-positive & Gram-negative (limited against Pseudomonas) |

| Mechanism | Inhibits cell wall synthesis via PBPs |

| Resistance | Stable against many beta-lactamases; susceptible to metallo-beta-lactamases |

| Half-life | ~4 hours |

| Elimination Route | Primarily renal |

Eigenschaften

CAS-Nummer |

153773-82-1 |

|---|---|

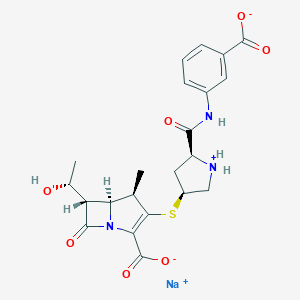

Molekularformel |

C22H24N3NaO7S |

Molekulargewicht |

497.5 g/mol |

IUPAC-Name |

sodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1/t9-,10-,13+,14+,15-,16-;/m1./s1 |

InChI-Schlüssel |

ZXNAQFZBWUNWJM-HRXMHBOMSA-M |

SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O.[Na+] |

Isomerische SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)[O-])[C@@H](C)O.[Na+] |

Kanonische SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)[O-])C(C)O.[Na+] |

Aussehen |

White or light yellow powder |

melting_point |

230-234 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Health Hazard; Environmental Hazard |

Löslichkeit |

2.86e-01 g/L |

Synonyme |

(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Monosodium Salt; [4R-[3(3S*,5S*),4a,5b,6b(R*)]]-3-[[5-[[(3-Carboxyphenyl)amino]car |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ertapenem sodium exert its antibacterial effect?

A1: this compound, like other carbapenems, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall. [] This binding disrupts the final transpeptidation step of peptidoglycan synthesis, leading to bacterial cell death. []

Q2: What is the molecular formula and weight of this compound?

A2: The provided research papers do not explicitly state the molecular formula and weight of this compound.

Q3: What spectroscopic data is available for this compound?

A4: Several research papers mention analytical techniques employed for characterizing this compound. These include Fourier Transform Infrared (FT-IR) spectroscopy, [] X-ray powder diffraction (XRPD), [, ] and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). [] While specific spectral data is not provided, these techniques confirm the structural identity and purity of this compound.

Q4: How does this compound behave in different intravenous solutions?

A5: Studies show that this compound is most stable in 0.9% and 0.225% sodium chloride solutions. [] It exhibits decreased stability in mannitol and dextrose solutions. [] Storage at 4°C significantly improves stability compared to 25°C. []

Q5: How stable is this compound under different conditions?

A6: Research indicates this compound demonstrates greater stability in solid state compared to solution. [] It degrades under basic conditions, [, ] but remains stable under acidic, oxidative, photolytic, and thermal stress conditions. [, ]

Q6: Are there specific formulation strategies to enhance this compound's stability or bioavailability?

A7: One study highlights the development of a freeze-dried preparation of this compound using a carbon dioxide source. [] This method reportedly increases the stability of ertapenem monosodium salt, enhancing the active ingredient content and reducing impurities. []

Q7: What analytical methods are commonly used for this compound analysis?

A8: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this compound analysis. [] Researchers have developed and validated various HPLC methods, both isocratic and gradient, for quantifying this compound in bulk drug substances, pharmaceutical dosage forms, and even biological fluids. [, , , , ] Additionally, UV spectrophotometry, [] capillary electrophoresis, [] and bioassays using Staphylococcus aureus [, ] have also been employed.

Q8: How do researchers ensure the quality and consistency of this compound?

A9: Researchers emphasize the importance of quality control in ensuring accurate dosage and minimizing the development of antimicrobial resistance. [] They achieve this through rigorous analytical method validation, adhering to ICH guidelines. [, , , ] This ensures accuracy, precision, selectivity, and robustness of the analytical method. [, , , ]

Q9: How is this compound administered, and what is its bioavailability?

A10: this compound can be administered both intravenously and intramuscularly. [, ] The relative bioavailability of a 1-g intramuscular dose is approximately 92%. []

Q10: Does this compound accumulate in the body after multiple doses?

A11: Research indicates that this compound does not accumulate after multiple 1-g intramuscular daily doses over 7 days. []

Q11: How effective is this compound in treating uncomplicated acute appendicitis?

A12: While this compound in combination with other antibiotics is a successful treatment option for uncomplicated acute appendicitis, a study found that oral antibiotic monotherapy did not demonstrate noninferiority compared to combined intravenous and oral antibiotic therapy at a 3-year follow-up. [] Another study showed that at a 5-year follow-up, 61% of patients initially treated with antibiotics for uncomplicated acute appendicitis had not required an appendectomy. []

Q12: What is known about the toxicological profile of this compound?

A14: The provided research focuses primarily on analytical methods and formulation, with limited information on toxicology. One study mentions the determination of a potential genotoxic impurity, m-aminobenzoic acid, in ertapenem monosodium drug substance. []

Q13: Are there clinically significant drug interactions with this compound?

A15: While the provided papers do not extensively detail drug interactions, one study reports a case where concurrent administration of this compound and rifampin significantly impacted warfarin dosing due to a drug interaction. [, ] This highlights the need for careful monitoring and dose adjustments when using ertapenem with certain other medications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.